N-[4-(4-methylpiperidin-1-yl)phenyl]-4-nitrobenzamide
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Overview
Description
N-[4-(4-methylpiperidin-1-yl)phenyl]-4-nitrobenzamide is a compound that features a piperidine ring, a phenyl group, and a nitrobenzamide moiety. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and their biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-methylpiperidin-1-yl)phenyl]-4-nitrobenzamide typically involves the following steps:
Formation of 4-(4-methylpiperidin-1-yl)aniline: This intermediate can be synthesized by reacting 4-methylpiperidine with aniline under suitable conditions.
Nitration of Benzamide: The nitration of benzamide can be achieved using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the para position.
Coupling Reaction: The final step involves coupling 4-(4-methylpiperidin-1-yl)aniline with 4-nitrobenzoyl chloride in the presence of a base like triethylamine to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-methylpiperidin-1-yl)phenyl]-4-nitrobenzamide can undergo various chemical reactions, including:
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the methyl group can be replaced by other functional groups.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).
Major Products
Reduction: 4-amino-N-[4-(4-methylpiperidin-1-yl)phenyl]benzamide.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
N-[4-(4-methylpiperidin-1-yl)phenyl]-4-nitrobenzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-[4-(4-methylpiperidin-1-yl)phenyl]-4-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects . The piperidine ring may also play a role in modulating the compound’s activity by interacting with receptors or enzymes .
Comparison with Similar Compounds
Similar Compounds
4-(4-methylpiperidin-1-yl)aniline: A precursor in the synthesis of N-[4-(4-methylpiperidin-1-yl)phenyl]-4-nitrobenzamide.
4-nitrobenzamide: Another precursor used in the synthesis.
N-(4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl)acetamide: A structurally similar compound with different functional groups.
Uniqueness
This compound is unique due to its specific combination of a piperidine ring, a phenyl group, and a nitrobenzamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
N-[4-(4-methylpiperidin-1-yl)phenyl]-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-14-10-12-21(13-11-14)17-8-4-16(5-9-17)20-19(23)15-2-6-18(7-3-15)22(24)25/h2-9,14H,10-13H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUQKVHOYPWTUBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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